molecular formula C15H14N2O6S B6412051 2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261968-93-7

2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6412051
CAS RN: 1261968-93-7
M. Wt: 350.3 g/mol
InChI Key: UXQFZCMMCNUPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid (2-DMS-4-NBA) is a highly active synthetic compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a white crystalline solid with a molecular weight of 310.26 g/mol and a melting point of 122-124 °C. 2-DMS-4-NBA has been used in a variety of research applications, including protein purification, nucleic acid extraction, and enzyme inhibition. It is also used as a reagent in organic synthesis and as a pharmaceutical intermediate.

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% has many potential applications in the scientific research community. It has been used in protein purification and nucleic acid extraction due to its ability to bind to proteins and nucleic acids. It has also been used as an enzyme inhibitor to study the mechanism of enzyme action. Additionally, it has been used as a reagent in organic synthesis and as a pharmaceutical intermediate.

Mechanism of Action

2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% binds to proteins and nucleic acids through a hydrogen bonding mechanism. It forms hydrogen bonds with the carboxylic acid groups of the proteins and nucleic acids and thus inhibits their activity. It also binds to enzymes through a non-covalent interaction, which inhibits their activity.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit protein and nucleic acid activity in vitro, which can lead to changes in biochemical and physiological processes. It has also been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways and the production of certain metabolites. Additionally, it has been shown to have an effect on the expression of certain genes, which can lead to changes in gene expression and protein production.

Advantages and Limitations for Lab Experiments

2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a highly active compound with a wide range of applications, it is easy to synthesize, and it is relatively inexpensive. However, it is not very stable and can degrade over time. Additionally, it can be toxic if not handled properly.

Future Directions

There are many potential future directions for the use of 2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95%. It could be used in the development of new pharmaceuticals and therapeutic agents, as well as in the development of new diagnostic tools. Additionally, it could be used in the development of new methods for protein purification and nucleic acid extraction. It could also be used to study the mechanism of enzyme action and the expression of certain genes. Finally, it could be used in the development of new methods for organic synthesis.

Synthesis Methods

2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 2-nitrobenzaldehyde and dimethyl sulfamate in aqueous solution. The reaction is carried out in two steps, first the nitrobenzaldehyde is reacted with dimethyl sulfamate in the presence of sodium hydroxide to form 2-DMS-4-nitrobenzoic acid and then the resulting compound is purified by recrystallization.

properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)14-6-4-3-5-11(14)13-9-10(17(20)21)7-8-12(13)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQFZCMMCNUPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid

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